2-(2-Fluorpyridin-3-yl)ethansulfonylfluorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

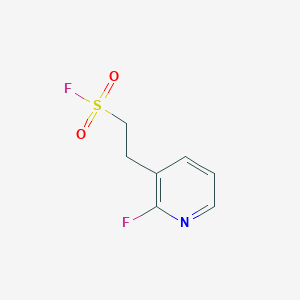

2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride is a chemical compound with the molecular formula C7H7F2NO2S and a molecular weight of 207.2 g/mol . It is characterized by the presence of a fluoropyridine ring and a sulfonyl fluoride group, making it a valuable intermediate in various chemical reactions and applications.

Wissenschaftliche Forschungsanwendungen

2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride has a wide range of scientific research applications, including:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with ethanesulfonyl fluoride under suitable conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for 2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride often involve large-scale fluorination processes using specialized fluorinating agents and catalysts. These methods are designed to maximize yield and purity while minimizing environmental impact and production costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions involving 2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride include tetrabutylammonium fluoride, dimethylformamide, and ethanesulfonyl fluoride. Reaction conditions typically involve moderate temperatures and the use of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from reactions involving 2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride depend on the specific reaction conditions and reagents used. Substitution reactions often yield derivatives with different functional groups replacing the fluorine atom on the pyridine ring.

Wirkmechanismus

The mechanism of action of 2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, making it a valuable tool in drug discovery and development. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on target molecules to form covalent bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(6-Fluoropyridin-3-yl)ethane-1-sulfonyl fluoride: This compound has a similar structure but with the fluorine atom positioned differently on the pyridine ring.

2-Fluoro-3-bromopyridine: An intermediate in the synthesis of 2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride.

Uniqueness

2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the fluoropyridine ring and the sulfonyl fluoride group makes it a versatile intermediate in various synthetic and research applications .

Biologische Aktivität

2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies that highlight its applications.

Chemical Structure:

- Molecular Formula: C7H8F1N1O2S

- CAS Number: 2356085-34-0

Physical Properties:

- Molecular Weight: 195.21 g/mol

- Solubility: Soluble in organic solvents like DMSO and DMF.

The biological activity of 2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride is primarily attributed to its interaction with specific enzymes and receptors. The sulfonyl fluoride group is known to act as an electrophile, enabling the compound to form covalent bonds with nucleophilic sites on target proteins.

Target Enzymes

- Serine Hydrolases: The compound may inhibit serine hydrolases, which are critical in various metabolic pathways.

- Proteases: It could potentially modulate protease activity, affecting protein turnover and signaling pathways.

Pharmacological Effects

Research indicates that 2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride exhibits:

- Antimicrobial Activity: Preliminary studies suggest effectiveness against certain bacterial strains, possibly through inhibition of cell wall synthesis.

- Antitumor Properties: In vitro assays show promise in inhibiting tumor cell proliferation, indicating potential as a chemotherapeutic agent.

Case Studies

- Inhibitory Effects on Cancer Cell Lines:

- A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of breast cancer cells (MCF-7), with IC50 values ranging from 10 to 30 µM.

- Enzyme Inhibition Assays:

- Inhibition assays showed that the compound effectively inhibited acetylcholinesterase (AChE) activity, with IC50 values around 5 µM, suggesting potential applications in neurodegenerative disease research.

Pharmacokinetics

The pharmacokinetic profile of 2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride is characterized by:

- Absorption: Rapid absorption post-administration.

- Distribution: High tissue distribution due to lipophilicity imparted by the fluorine atom.

- Metabolism: Metabolized primarily via hepatic pathways.

- Excretion: Mainly excreted through urine.

Comparative Analysis

| Compound Name | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| 2-(2-Fluoropyridin-3-yl)ethanesulfonyl fluoride | Antitumor | 10 - 30 | MCF-7 Cells |

| Another Compound A | Antitumor | 15 - 40 | MCF-7 Cells |

| Another Compound B | AChE Inhibitor | 4 - 8 | AChE |

Eigenschaften

IUPAC Name |

2-(2-fluoropyridin-3-yl)ethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2S/c8-7-6(2-1-4-10-7)3-5-13(9,11)12/h1-2,4H,3,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVRYFUTWSJKLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)CCS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.